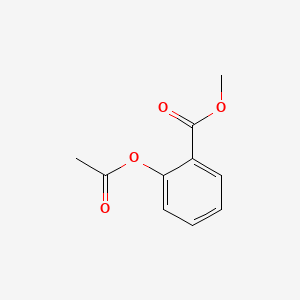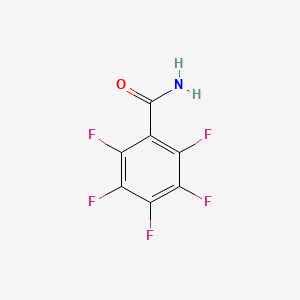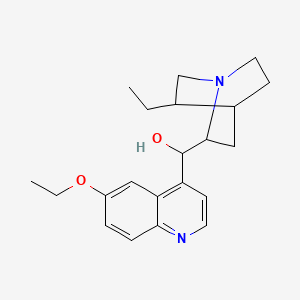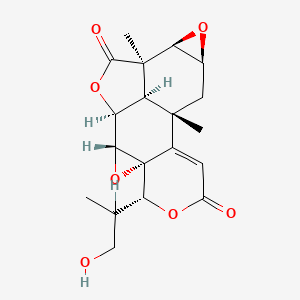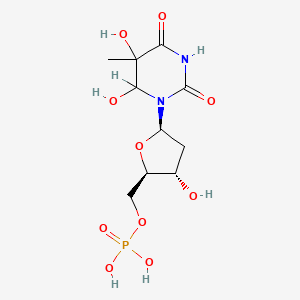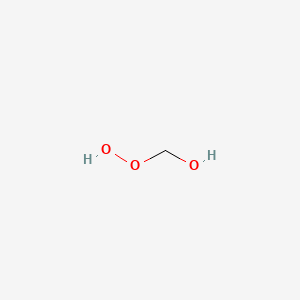
Benexate hydrochloride
Overview
Description
Benexate Hydrochloride is an anti-ulcer agent used in the treatment of acid-related disorders . It is unique in its inability to form salts that are both non-bitter and soluble . It is approved for the treatment of gastric ulcer in Japan .
Synthesis Analysis
To improve its solubility, a crystal engineering approach was proposed with the formation of novel salts using an artificial sweetener as a salt co-former . This was also expected to address the bitter taste of the drug .Molecular Structure Analysis
The molecular formula of Benexate Hydrochloride is C23H28ClN3O4 . The molecular weight is 445.94 g/mol . The formation of novel salts benexate saccharinate monohydrate and benexate cyclamate expedited the development of sweet pharmaceutical salts of benexate with improved performances .Chemical Reactions Analysis
The formation of novel salts using an artificial sweetener as a salt co-former was proposed to improve its solubility . These novel salts showed higher solubility and faster dissolution profiles that were associated with the occurrence of local layered-like structures .Physical And Chemical Properties Analysis
Benexate Hydrochloride has poor solubility and a bitter taste . The formation of novel salts using an artificial sweetener as a salt co-former improved its solubility . These novel salts showed higher solubility and faster dissolution profiles .Scientific Research Applications
Inhibition of Nitric Oxide Synthase
Benexate hydrochloride, known as an anti-ulcer agent, has been found to inhibit nitric oxide synthase (NOS) activities in both stomach and brain preparations. This action indicates its potential for impacting blood flow in gastric mucosa and affecting the production of nitric oxide, a significant mediator in various physiological processes (Arimoto, Yoshikawa, Komori, & Kumagai, 1996).
Solubility Improvement through Salt Formation
Research aimed at improving the solubility of Benexate, which has inherently poor solubility and a bitter taste, led to the formation of novel salts using artificial sweeteners. These new forms, Benexate saccharinate monohydrate and Benexate cyclamate, demonstrated higher solubility and faster dissolution profiles, potentially enhancing the drug's therapeutic efficacy (Putra et al., 2018).
Modulation of Nitric Oxide Synthesis and Cytokine Expression in Gastric Ulcers
Benexate hydrochloride betadex (BHB) was investigated for its ulcer healing properties and effects on microcirculation. The study found that BHB could decrease pro-inflammatory cytokine levels and activate endothelial NOS, indicating its role in protective effects against gastric ulcers (Lee et al., 2016).
Effect on Prostaglandin Levels in Stomach and Inflammatory Site
A study compared the effects of BHB on prostaglandin levels in gastric tissue and inflammatory exudate. The findings suggest that BHB's sustained increase of gastric PGE2 could be responsible for its protective effects against indomethacin-induced gastric mucosal lesions. This highlights BHB's potential as an anti-ulcer agent that doesn't compromise anti-inflammatory effects of NSAIDs (Hori et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
The formation of novel salts using an artificial sweetener as a salt co-former not only improved the solubility of Benexate Hydrochloride but also addressed the bitter taste of the drug . This approach expedited the development of sweet pharmaceutical salts of benexate with improved performances , indicating a promising direction for future research and development.
properties
IUPAC Name |
benzyl 2-[4-[(diaminomethylideneamino)methyl]cyclohexanecarbonyl]oxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4.ClH/c24-23(25)26-14-16-10-12-18(13-11-16)21(27)30-20-9-5-4-8-19(20)22(28)29-15-17-6-2-1-3-7-17;/h1-9,16,18H,10-15H2,(H4,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYYFCHDQJQKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN=C(N)N)C(=O)OC2=CC=CC=C2C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80999968 | |
| Record name | Benzyl 2-{[4-(carbamimidamidomethyl)cyclohexane-1-carbonyl]oxy}benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benexate hydrochloride | |
CAS RN |
78718-25-9 | |
| Record name | Benexate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078718259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl 2-{[4-(carbamimidamidomethyl)cyclohexane-1-carbonyl]oxy}benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80999968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENEXATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVN4YYK2C6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1h-Pyrazolo[3,4-d]pyrimidine](/img/structure/B1217852.png)
